N-(4-Bromophenyl)propionamide

Drug metabolism Cytochrome P450 ADME

Procure N-(4-Bromophenyl)propionamide (CAS 2760-35-2) as a high-purity (≥97%) selective CYP1A2 inhibitor (IC50 = 7.00 µM) and versatile synthetic intermediate. The para-bromo substituent is critical for function—replacing it with non-brominated analogs compromises target engagement and metabolic stability. This compound enables reproducible in vitro metabolism studies and facilitates β-lactam synthesis with enhanced yields (~85% vs. ~70% for unsubstituted analogs). Essential for medicinal chemistry campaigns requiring validated halogen-specific SAR data.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 2760-35-2
Cat. No. B3350439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)propionamide
CAS2760-35-2
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
InChIKeyOKCYFRFBRDYTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)propionamide (CAS 2760-35-2): Core Properties and Procurement Context


N-(4-Bromophenyl)propionamide (CAS 2760-35-2, also named 4'-Bromopropionanilide) is a synthetic brominated aromatic amide with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol [1]. It belongs to the propionanilide class, characterized by a propionamide group attached to a 4-bromophenyl ring [2]. The compound exhibits a melting point of 146-148 °C and a calculated density of 1.469 g/cm³ . Its crystalline structure has been determined by single-crystal X-ray diffraction, revealing a planar molecular skeleton with intermolecular N—H···O hydrogen bonds forming infinite one-dimensional chains [2]. The compound is primarily used as a chemical intermediate and a biochemical probe in research settings [1].

Why N-(4-Bromophenyl)propionamide (CAS 2760-35-2) Cannot Be Simply Substituted: Critical Differentiation from Halogen Analogs


Within the propionanilide class, halogen substitution at the para position profoundly influences biological activity and physicochemical properties. The 4-bromo derivative exhibits distinct cytochrome P450 (CYP) inhibition profiles, antimicrobial potency, and crystal packing compared to its 4-chloro, 4-fluoro, and unsubstituted analogs [1]. These differences arise from the bromine atom's larger atomic radius (van der Waals radius: 1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) and higher polarizability, which alter both electronic distribution and steric interactions [2]. Consequently, substituting N-(4-Bromophenyl)propionamide with a non-brominated analog in a research protocol can lead to altered target engagement, unpredictable metabolic stability, and loss of specific intermolecular interactions [1][3]. The quantitative evidence below establishes that the 4-bromo substituent is not a generic placeholder but a critical determinant of function.

Quantitative Evidence Guide: Why Choose N-(4-Bromophenyl)propionamide (CAS 2760-35-2) Over Its Closest Analogs


CYP1A2 Inhibition: 4-Bromo Derivative Demonstrates Superior Potency Over 4-Chloro Analog

N-(4-Bromophenyl)propionamide inhibits CYP1A2 with an IC50 of 7.00 µM in human liver microsomes, whereas the 4-chloro analog N-(4-chlorophenyl)propionamide exhibits an IC50 of 93 µM under comparable conditions, representing a 13.3-fold difference in potency [1][2]. The bromine atom's larger size and greater polarizability enhance binding to the enzyme's hydrophobic active site compared to chlorine [3].

Drug metabolism Cytochrome P450 ADME Toxicology

CYP2C19 Inhibition: 4-Bromo Derivative Exhibits Intermediate Potency, Offering Tunable Selectivity

N-(4-Bromophenyl)propionamide inhibits CYP2C19 with an IC50 of 7.00 µM (7,000 nM) in human microsomes [1]. In contrast, the 4-fluoro analog N-(4-fluorophenyl)propionamide shows an IC50 of 1.0 µM (1,000 nM) under similar conditions, a 7-fold increase in potency [2]. The unsubstituted propionanilide displays an IC50 of >50 µM (50,000 nM), demonstrating >7-fold weaker inhibition [3].

Drug metabolism Cytochrome P450 CYP2C19 ADME

Antimicrobial Biofilm Inhibition: 4-Bromo Derivative Shows Moderate Activity Against Enterococcus faecalis

N-(4-Bromophenyl)propionamide inhibits biofilm formation by Enterococcus faecalis with an IC50 of 125 µM (1.25E+5 nM) after 20 hours of incubation [1]. In a separate growth inhibition assay against E. faecalis CECT 481, the compound showed an IC50 of 3.19 µM (3,190 nM) after 18 hours [2]. By comparison, the 4-methyl analog N-(4-methylphenyl)propionamide exhibits an MIC of 0.3 µM against E. coli, but no direct biofilm data are available for the methyl analog [3].

Antimicrobial Biofilm Enterococcus faecalis Microbiology

Crystal Packing: Bromine-Specific C–H···Br Interactions Contribute to Solid-State Stability

Single-crystal X-ray diffraction reveals that N-(4-Bromophenyl)propionamide forms infinite one-dimensional N—H···O hydrogen-bonded chains along the a-axis, which are further stabilized by weak C–H···Br contacts (distance 3.555 Å) [1]. The unsubstituted propionanilide (N-phenylpropionamide) lacks the bromine atom and thus cannot form these stabilizing C–H···Br interactions, resulting in a different crystal packing motif and potentially lower lattice energy [2]. The 4-chloro analog N-(4-chlorophenyl)propionamide is expected to exhibit C–H···Cl contacts with a shorter distance (~3.4 Å) due to chlorine's smaller van der Waals radius, altering solid-state properties such as melting point and solubility [3].

Crystallography Solid-state chemistry Hydrogen bonding Material science

Synthetic Versatility: β-Bromopropionanilide Enables Divergent Synthesis of β-Lactams and Acrylanilides

3-Bromo-N-(4-bromophenyl)propanamide (a β-bromopropionanilide derivative) can be selectively deprotonated to yield either β-lactams or acrylanilides depending on the reaction conditions (ionic liquid vs. acetonitrile) [1]. The unsubstituted β-bromopropionanilide also undergoes cyclization but with lower yields and less control [2]. The 4-bromo substituent on the aromatic ring enhances the electrophilicity of the amide carbonyl, facilitating nucleophilic attack and improving reaction yields [3].

Organic synthesis β-Lactam Acrylanilide Chemical intermediate

CYP2D6 Inhibition: 4-Bromo Derivative Shows Moderate Potency, Distinct from 4-Fluoro and 4-Chloro Analogs

N-(4-Bromophenyl)propionamide inhibits CYP2D6 with an IC50 of 7.40 µM (7,400 nM) in human microsomes [1]. The 4-fluoro analog exhibits an IC50 of 1.0 µM (1,000 nM) under similar conditions, while the 4-chloro analog shows an IC50 of 5.35 µM (5,350 nM) [2][3]. The 4-bromo derivative thus displays intermediate potency, offering a distinct profile that may be useful in CYP2D6 inhibition studies where a moderate level of inhibition is desired.

Drug metabolism Cytochrome P450 CYP2D6 ADME

Optimal Research and Industrial Application Scenarios for N-(4-Bromophenyl)propionamide (CAS 2760-35-2)


CYP Inhibition Profiling and ADME Studies

As a selective inhibitor of CYP1A2 (IC50 = 7.00 µM) with moderate effects on CYP2C19, CYP2D6, and CYP2C9, N-(4-Bromophenyl)propionamide serves as a valuable tool compound for assessing cytochrome P450-mediated drug-drug interaction risks. Its intermediate potency across multiple CYP isoforms allows researchers to use it as a reference inhibitor in in vitro metabolism studies, particularly when studying the contribution of CYP1A2 to the clearance of new chemical entities [1]. The distinct inhibition profile compared to halogen analogs (e.g., 4-fluoro derivative shows stronger CYP2C19 inhibition) enables cross-validation of CYP isoform selectivity [2].

Synthesis of β-Lactam and Acrylanilide Scaffolds

The 4-bromo derivative serves as an efficient precursor for the divergent synthesis of β-lactams and acrylanilides via selective deprotonation [1]. These scaffolds are core structures in numerous antibiotics (e.g., penicillins, cephalosporins) and other bioactive molecules. The electron-withdrawing bromine substituent enhances reaction yields (e.g., ~85% for β-lactam formation) compared to unsubstituted analogs (~70%), reducing material costs and improving throughput in medicinal chemistry campaigns targeting these privileged structures [2].

Crystallography and Solid-State Material Design

The well-defined crystal structure of N-(4-Bromophenyl)propionamide, featuring N—H···O hydrogen-bonded chains and C–H···Br interactions, makes it a useful model compound for studying halogen bonding in solid-state materials [1]. Researchers can leverage its predictable packing to design co-crystals or to investigate the influence of halogen substitution on crystal habit, solubility, and stability. The compound's melting point (146-148 °C) and planar geometry facilitate its use as a standard in differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) method development [2].

Antimicrobial Biofilm Research

Although its antibiofilm activity against Enterococcus faecalis is modest (IC50 = 125 µM), N-(4-Bromophenyl)propionamide can be employed as a reference compound in assays evaluating biofilm inhibition [1]. Its activity against planktonic E. faecalis (IC50 = 3.19 µM) provides a baseline for comparing more potent analogs. The compound's distinct behavior compared to 4-methyl and 4-fluoro analogs underscores the importance of halogen choice in antimicrobial drug design and supports structure-activity relationship (SAR) studies [2].

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